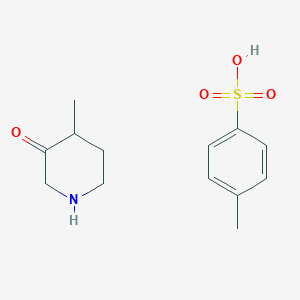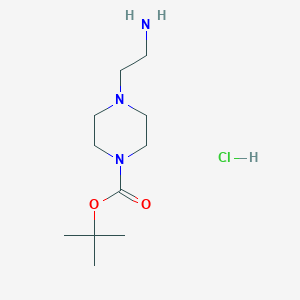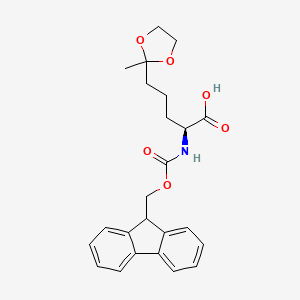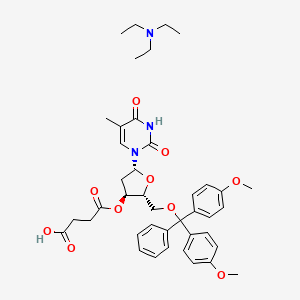
4-methylbenzenesulfonic acid;4-methylpiperidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylbenzenesulfonic acid and 4-methylpiperidin-3-one are two distinct chemical compounds with unique properties and applications. 4-Methylbenzenesulfonic acid, also known as p-toluenesulfonic acid, is a strong organic acid commonly used in organic synthesis as a catalyst. 4-Methylpiperidin-3-one is a derivative of piperidine, a heterocyclic amine, and is used in various chemical reactions and pharmaceutical applications.
Preparation Methods
4-Methylbenzenesulfonic Acid
4-Methylbenzenesulfonic acid is typically synthesized through the sulfonation of toluene using concentrated sulfuric acid. The reaction is carried out at elevated temperatures, and the resulting product is purified through recrystallization .
4-Methylpiperidin-3-one
4-Methylpiperidin-3-one can be synthesized through various methods, including the oxidation of 4-methylpiperidine using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction conditions vary depending on the desired yield and purity of the product .
Chemical Reactions Analysis
4-Methylbenzenesulfonic Acid
4-Methylbenzenesulfonic acid undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonic acid group is replaced by other nucleophiles.
Esterification: It reacts with alcohols to form esters, commonly used in organic synthesis.
Catalysis: It acts as a catalyst in various organic reactions, such as the Fischer indole synthesis.
4-Methylpiperidin-3-one
4-Methylpiperidin-3-one undergoes:
Reduction: It can be reduced to 4-methylpiperidine using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions at the nitrogen atom, forming various derivatives.
Condensation: It can participate in condensation reactions with aldehydes and ketones to form larger molecules.
Scientific Research Applications
4-Methylbenzenesulfonic Acid
4-Methylbenzenesulfonic acid is widely used in scientific research and industry:
Organic Synthesis: It is a common catalyst in organic reactions, including esterification and polymerization.
Pharmaceuticals: It is used in the synthesis of various pharmaceutical compounds.
Materials Science: It is used in the preparation of advanced materials, such as ionic liquids and polymers.
4-Methylpiperidin-3-one
4-Methylpiperidin-3-one has applications in:
Pharmaceuticals: It is a key intermediate in the synthesis of various drugs, including analgesics and anesthetics.
Chemical Research: It is used as a building block in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme mechanisms and receptor interactions.
Mechanism of Action
4-Methylbenzenesulfonic Acid
4-Methylbenzenesulfonic acid acts primarily as a strong acid catalyst. It donates protons to reactants, facilitating various chemical transformations. Its sulfonic acid group is highly reactive, making it effective in promoting reactions such as esterification and polymerization .
4-Methylpiperidin-3-one
4-Methylpiperidin-3-one exerts its effects through interactions with biological molecules. It can act as a ligand for receptors and enzymes, influencing their activity. Its structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
4-Methylbenzenesulfonic Acid
Similar compounds include:
Benzenesulfonic Acid: Lacks the methyl group, making it less hydrophobic.
Methanesulfonic Acid: Smaller and less bulky, with different solubility properties.
4-Methylpiperidin-3-one
Piperidin-3-one: Lacks the methyl group, affecting its steric and electronic properties.
4-Methylpiperidine: Reduced form, with different reactivity and applications.
Properties
IUPAC Name |
4-methylbenzenesulfonic acid;4-methylpiperidin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C6H11NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-5-2-3-7-4-6(5)8/h2-5H,1H3,(H,8,9,10);5,7H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMOWLIMPQWOKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1=O.CC1=CC=C(C=C1)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 5-methoxy-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B6302070.png)
![(R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethylamine](/img/structure/B6302076.png)


![Tert-butyl 6-(2-ethoxy-2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B6302105.png)
![Tert-butyl 2-(2-aminoethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate dihydrochloride](/img/structure/B6302113.png)
![Tert-butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B6302114.png)

![4,5,6,7-Tetrahydro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B6302128.png)



![3,3',4'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B6302167.png)

